molecular formula C22H21ClN2O5S B11094768 N-(3-Chlorophenyl)-2-[2,5-dimethoxy(phenylsulfonyl)anilino]acetamide

N-(3-Chlorophenyl)-2-[2,5-dimethoxy(phenylsulfonyl)anilino]acetamide

Cat. No.: B11094768
M. Wt: 460.9 g/mol
InChI Key: WMEINAXNVIGDSO-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-[2,5-dimethoxy(phenylsulfonyl)anilino]acetamide is a synthetic organic compound that belongs to the class of sulfonyl anilides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-2-[2,5-dimethoxy(phenylsulfonyl)anilino]acetamide typically involves the following steps:

    Formation of the Sulfonyl Chloride: The starting material, 2,5-dimethoxybenzenesulfonyl chloride, is prepared by reacting 2,5-dimethoxybenzenesulfonic acid with thionyl chloride.

    Coupling Reaction: The sulfonyl chloride is then reacted with 3-chloroaniline in the presence of a base such as triethylamine to form the sulfonamide intermediate.

    Acylation: The final step involves the acylation of the sulfonamide intermediate with chloroacetyl chloride in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-2-[2,5-dimethoxy(phenylsulfonyl)anilino]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like sodium methoxide or thiourea in polar solvents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions could yield various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its unique chemical properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-2-[2,5-dimethoxy(phenylsulfonyl)anilino]acetamide would depend on its specific interactions with biological targets. Typically, such compounds might interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chlorophenyl)-2-[2,5-dimethoxyphenyl]acetamide: Lacks the sulfonyl group, which might affect its reactivity and biological activity.

    N-(3-Chlorophenyl)-2-[2,5-dimethoxy(phenylsulfonyl)anilino]propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

N-(3-Chlorophenyl)-2-[2,5-dimethoxy(phenylsulfonyl)anilino]acetamide is unique due to the presence of both the sulfonyl and acetamide groups, which can confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C22H21ClN2O5S

Molecular Weight

460.9 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-(3-chlorophenyl)acetamide

InChI

InChI=1S/C22H21ClN2O5S/c1-29-18-11-12-21(30-2)20(14-18)25(31(27,28)19-9-4-3-5-10-19)15-22(26)24-17-8-6-7-16(23)13-17/h3-14H,15H2,1-2H3,(H,24,26)

InChI Key

WMEINAXNVIGDSO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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